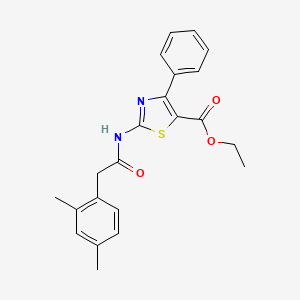
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the acetamido and ethyl ester groups. The synthesis typically involves:
- Formation of the Thiazole Ring : Using α-haloketones and thiourea.
- Amidation : Reacting with 2,4-dimethylphenylacetic acid.
- Esterification : Introducing the ethyl group through esterification reactions.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Ethyl 2-(2-(4-chlorophenyl)acetamido)-4-phenylthiazole-5-carboxylate | Escherichia coli | 25 μg/mL |
| Ethyl 2-(2-(p-toluidine)acetamido)-4-phenylthiazole-5-carboxylate | Candida albicans | 10 μg/mL |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit ergosterol biosynthesis in fungi by targeting cytochrome P450 enzymes (CYP51), similar to azole antifungals . This inhibition disrupts cell membrane integrity, leading to cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives:
- Antifungal Activity : A study conducted on various thiazole derivatives showed that modifications at the para position of phenolic groups significantly enhanced antifungal activity. Compounds with electronegative substituents exhibited lower MIC values against fungal strains .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed that while they are effective against certain pathogens, they maintain relatively low cytotoxicity towards mammalian cells, making them potential candidates for drug development .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been utilized to understand how structural modifications affect biological activity. The presence of specific functional groups was correlated with enhanced lipophilicity and bioactivity .
Table 2: Summary of QSAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Electronegative substituents | Increased antifungal potency |
| Lipophilicity | Enhanced membrane permeability |
| Aromatic rings | Improved enzyme interaction |
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-11-10-14(2)12-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMREMKOXDFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













